1,6-Dichloro-2-aminonaphthalene

Description

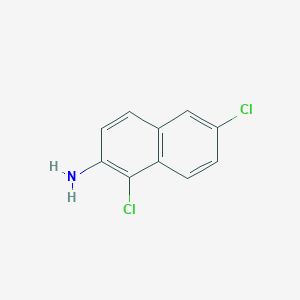

1,6-Dichloro-2-aminonaphthalene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a naphthalene backbone substituted with chlorine atoms at the 1 and 6 positions and an amino (-NH₂) group at position 2. Its molecular formula is C₁₀H₇Cl₂N, with a molecular weight of 211.9 g/mol. The chlorine atoms contribute to its electron-withdrawing character, while the amino group introduces electron-donating properties, creating a unique electronic profile that influences reactivity and applications. This compound is hypothesized to serve as a precursor in pharmaceuticals, agrochemicals, and advanced materials, though specific applications require further research.

Properties

Molecular Formula |

C10H7Cl2N |

|---|---|

Molecular Weight |

212.07 g/mol |

IUPAC Name |

1,6-dichloronaphthalen-2-amine |

InChI |

InChI=1S/C10H7Cl2N/c11-7-2-3-8-6(5-7)1-4-9(13)10(8)12/h1-5H,13H2 |

InChI Key |

YXQZBYPRXDRACV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2Cl)N)C=C1Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 1,6-Dichloro-2-aminonaphthalene with structurally related naphthalene derivatives:

Key Observations:

- Electronic Effects: Chlorine (electron-withdrawing) and methoxy (electron-donating) substituents significantly alter the naphthalene ring’s reactivity. The amino group in this compound introduces competing electronic effects, enabling diverse reaction pathways.

- Solubility: The amino group enhances polarity compared to 1,6-Dichloronaphthalene, improving solubility in polar solvents. Methoxy derivatives (e.g., 1,6-Dimethoxynaphthalene) exhibit moderate polarity due to ether linkages .

- Stability : Chlorinated derivatives generally exhibit higher thermal stability, as seen in 1,6-Dichloronaphthalene’s high boiling point .

Future Work :

- Systematic studies on the carcinogenicity of this compound.

- Development of greener synthesis routes for chlorinated naphthalenes to reduce environmental impact.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.